1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)-3-chloropropan-1-one
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Overview
Description
1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)-3-chloropropan-1-one is a complex organic compound characterized by the presence of bromine, chlorine, and trifluoromethylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)-3-chloropropan-1-one typically involves multiple steps, starting from readily available precursors. One common approach involves the bromination of a suitable aromatic precursor, followed by the introduction of the trifluoromethylthio group and subsequent chlorination. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, reagents, and catalysts is critical to ensure the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Reagents like sodium iodide, potassium tert-butoxide, and various organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, including alkyl, aryl, and heteroatom-containing groups.
Scientific Research Applications
1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)-3-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique functional groups make it a valuable tool for studying biological processes and developing new biochemical assays.
Industry: Used in the production of specialty chemicals, materials, and coatings with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The trifluoromethylthio group, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it more effective in biological systems.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one: Similar structure but with different substitution patterns on the aromatic ring.
2-(Trifluoromethyl)phenyl isocyanate: Contains the trifluoromethyl group but differs in overall structure and reactivity.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Shares the trifluoromethyl motif but has a different core structure and applications.
Uniqueness
1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)-3-chloropropan-1-one is unique due to the combination of bromine, chlorine, and trifluoromethylthio groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C11H9BrClF3OS |
---|---|
Molecular Weight |
361.61 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-6-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C11H9BrClF3OS/c12-6-7-2-1-3-9(18-11(14,15)16)10(7)8(17)4-5-13/h1-3H,4-6H2 |
InChI Key |
REXFEKCVZVJKTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)SC(F)(F)F)C(=O)CCCl)CBr |
Origin of Product |
United States |
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